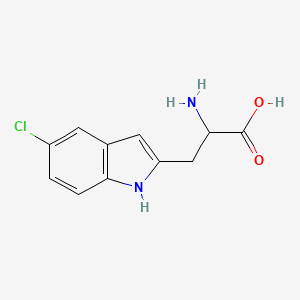
2-amino-3-(5-chloro-1H-indol-2-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid: is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 5-chloroindole and an appropriate amino acid precursor .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
化学反応の分析
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions, typically forming oxindole derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their roles in cell signaling and as precursors to neurotransmitters .
Medicine: The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .
作用機序
The mechanism of action of 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various receptors and enzymes, influencing cellular processes. The chlorine substitution and amino acid side chain can further modulate its activity and specificity .
類似化合物との比較
- 2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid
- 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid
- 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
Comparison: Compared to these similar compounds, 2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development .
特性
分子式 |
C11H11ClN2O2 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
2-amino-3-(5-chloro-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-6(3-7)4-8(14-10)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16) |
InChIキー |
NEVIXVHIAVQXJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


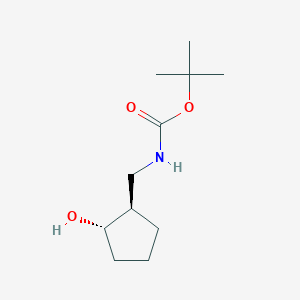
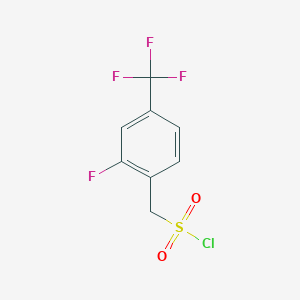
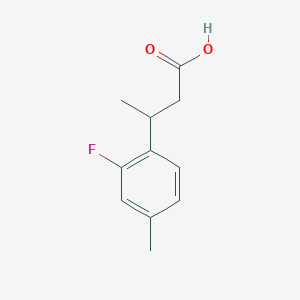
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
![1,8-Diazaspiro[4.5]decan-4-oldihydrochloride](/img/structure/B13588219.png)
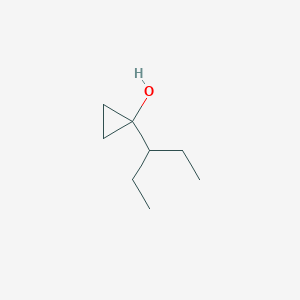
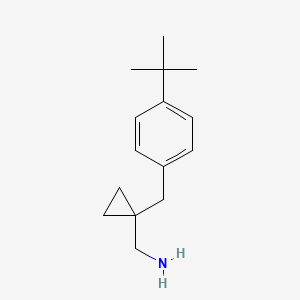
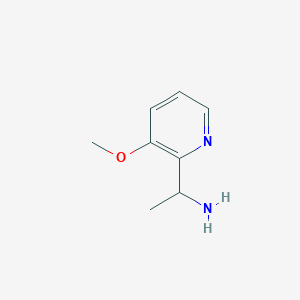
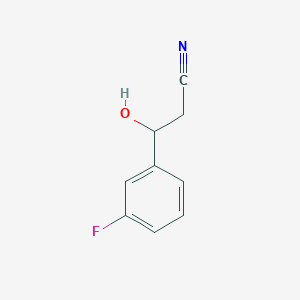
![4-(Methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylicacid](/img/structure/B13588247.png)
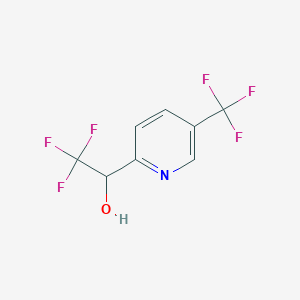
![2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid](/img/structure/B13588262.png)
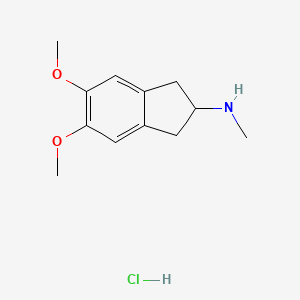
![1-{[2-Methyl-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13588269.png)
